molecular formula C14H18ClNO3 B2911201 2-(4-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide CAS No. 1351591-87-1

2-(4-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide

Cat. No.: B2911201
CAS No.: 1351591-87-1
M. Wt: 283.75
InChI Key: HCRVSZZZABMQFY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide is a synthetic acetamide derivative intended for research purposes. Compounds featuring the chlorophenyl acetamide core, similar to 2-chloro-N-(4-chlorophenyl)acetamide, are frequently investigated in medicinal chemistry for their biological activities, serving as key intermediates or building blocks in the synthesis of more complex molecules . The structural motif of an acetamide linked to a chlorophenyl ring is found in compounds studied for their fungistatic properties . Furthermore, the incorporation of a hydroxytetrahydro-pyran (oxane) ring in the molecular structure may influence the compound's solubility and conformational properties, making it a subject of interest in chemical biology and drug discovery research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c15-12-3-1-11(2-4-12)9-13(17)16-10-14(18)5-7-19-8-6-14/h1-4,18H,5-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRVSZZZABMQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with 4-hydroxytetrahydro-2H-pyran-4-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Substituent Variations in Chlorophenyl Acetamides

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound :
2-(4-Chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide
- 4-Chlorophenyl
- 4-Hydroxyoxan-4-yl methyl
C₁₄H₁₇ClNO₃ 294.74 g/mol Hydroxyoxane enhances solubility; potential for hydrogen bonding. -
1b :
2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide
- 4-Chlorophenyl
- 4-Chlorophenyl carbamoyl
C₁₅H₁₁Cl₂N₂O₂ 331.17 g/mol Dual chlorophenyl groups increase lipophilicity; carbamoyl group may limit bioavailability.
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide - 4-Chlorophenyl
- 2,6-Dichlorophenyl
C₁₄H₁₀Cl₃NO 314.59 g/mol Dichlorophenyl substitution enhances steric bulk; related to diclofenac impurities.
N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide - 4-Chlorophenyl
- Phthalazinone ring
C₂₂H₁₅Cl₂N₃O₂ 424.28 g/mol Phthalazinone moiety introduces planar aromaticity; potential kinase inhibition.
Compound 6c :
N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide
- 4-Chlorophenyl sulfonyl
- Methyl(phenyl)amino
C₁₆H₁₆ClN₂O₃S 366.83 g/mol Sulfonyl group improves metabolic stability; tertiary amine may enhance CNS penetration.
Key Observations:
  • Hydroxyoxane vs. Aromatic Substituents : The target compound’s hydroxyoxane group contrasts with aromatic substituents in analogs like 1b and 6c, likely improving aqueous solubility and reducing plasma protein binding compared to more lipophilic derivatives .
Pharmacokinetics:
  • Hydroxyoxane Impact : The hydroxyoxane group may mimic sugar moieties in glycosylated drugs, enhancing solubility and absorption. This contrasts with compounds like 1b, where dual chlorophenyl groups likely result in higher logP values and slower metabolic clearance .
  • Sulfonyl vs. Hydroxyoxane : Sulfonyl-containing analogs (e.g., 6c ) may exhibit longer half-lives due to resistance to enzymatic hydrolysis, whereas the hydroxyoxane group could facilitate renal excretion.

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